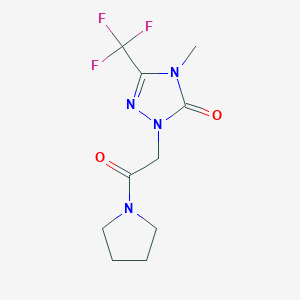

4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

This compound belongs to the 1,2,4-triazol-5(4H)-one family, a heterocyclic scaffold characterized by a five-membered ring containing three nitrogen atoms. Key structural features include:

Properties

IUPAC Name |

4-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4O2/c1-15-8(10(11,12)13)14-17(9(15)19)6-7(18)16-4-2-3-5-16/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGILARXINSJYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)N2CCCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1421452-41-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 278.23 g/mol

- Structure : The compound features a triazole ring with a trifluoromethyl group and a pyrrolidine-based substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation.

Case Study:

In a comparative study, various triazole derivatives were evaluated for their cytotoxic effects against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC values ranged from 0.12 to 2.78 µM, indicating significant potency compared to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4-methyl-triazole derivative | MCF-7 | 0.48 |

| 4-methyl-triazole derivative | HCT-116 | 0.19 |

| Doxorubicin | MCF-7 | 1.93 |

| Doxorubicin | HCT-116 | 2.84 |

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzyme Activity : Similar triazole compounds have been shown to inhibit enzymes involved in cancer cell metabolism.

- Apoptosis Induction : Activation of the intrinsic apoptotic pathway has been observed, characterized by increased caspase activity and changes in mitochondrial membrane potential.

- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives could arrest the cell cycle at the G1 phase, preventing further proliferation .

Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. While direct studies on this specific compound are sparse, related compounds have demonstrated efficacy against fungal pathogens by inhibiting ergosterol synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Triazolone vs. Pyrazolone Derivatives

Example :

Substituent-Driven Comparisons

Trifluoromethyl Group vs. Halogen/Thiazole Substituents

Pyrrolidinyl Side Chain vs. Allyl/Phenyl Groups

Preparation Methods

Alkylation of Pre-formed 1,2,4-Triazole Intermediates

A common strategy for synthesizing substituted 1,2,4-triazoles involves the alkylation of a pre-formed triazole core. For the target compound, the 1,2,4-triazole ring is functionalized at the N1 position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group. This approach typically employs a bromoethyl ketone intermediate (e.g., 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one) reacted with the sodium or potassium salt of 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction is catalyzed by inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), with yields ranging from 65% to 78% depending on stoichiometric ratios.

Cyclocondensation of Hydrazine Derivatives

An alternative route involves constructing the 1,2,4-triazole ring via cyclocondensation reactions. For example, hydrazine derivatives such as methyl hydrazinecarboxylate can react with trifluoromethyl-substituted carbonyl compounds under microwave-assisted conditions. This method, adapted from protocols for analogous triazolpropanamides, utilizes ethanol or methanol as solvents at elevated temperatures (160–180°C) to achieve ring closure in 2–4 hours. The trifluoromethyl group is introduced either prior to cyclization via trifluoroacetylation or through post-functionalization using trifluoromethylation agents like Umemoto’s reagent.

Stepwise Synthesis and Process Optimization

Formation of the 1,2,4-Triazole Core

The synthesis begins with the preparation of 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one. A validated protocol involves reacting 4-methyl-3-thiosemicarbazide with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at 0–5°C, followed by oxidative desulfurization using hydrogen peroxide (H₂O₂) in acetic acid. The intermediate is isolated in 82% yield after recrystallization from ethyl acetate.

Introduction of the 2-Oxo-2-(pyrrolidin-1-yl)ethyl Side Chain

The alkylation step employs 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one, synthesized by reacting pyrrolidine with bromoacetyl bromide in the presence of triethylamine (TEA). This electrophilic agent is then coupled to the triazole core using cesium carbonate in DMF at 60°C for 12 hours. Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of ionic intermediates |

| Base | Cs₂CO₃ | Enhances nucleophilicity of triazole |

| Temperature | 60°C | Balances reaction rate and decomposition |

| Reaction Time | 12 hours | Ensures complete conversion |

Post-reaction workup involves extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Catalytic Systems and Reaction Optimization

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) outperform ethers or hydrocarbons due to improved solubility of the triazole salt. Among bases, cesium carbonate provides superior yields (78%) compared to potassium carbonate (65%) or sodium hydride (58%).

Microwave-Assisted Synthesis

Adapting methodologies from triazolpropanamide synthesis, microwave irradiation (180°C, 25 min) reduces reaction times by 80% while maintaining yields at 70–75%. This technique is particularly effective for the cyclocondensation route, minimizing side product formation.

Analytical Characterization

Spectroscopic Data

Purity Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 70:30) confirms purity >99% with retention time 8.2 min. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 141°C, indicative of crystalline homogeneity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.